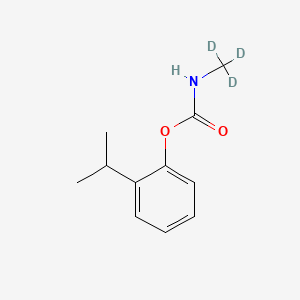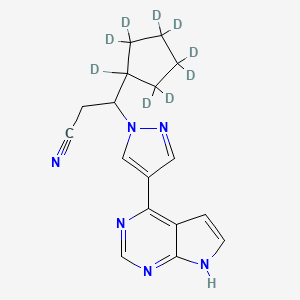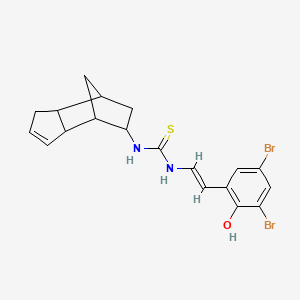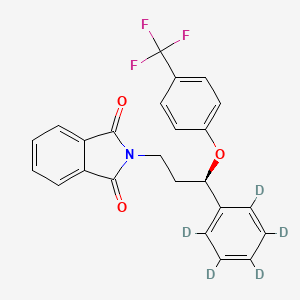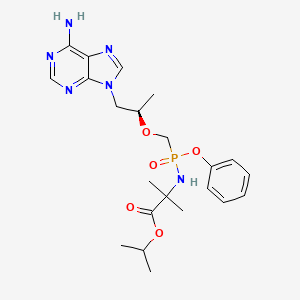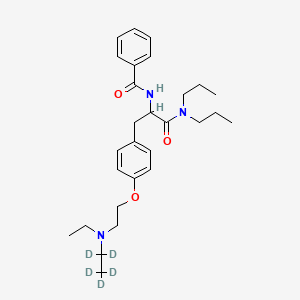
Anti-Influenza agent 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-Influenza agent 3 is a novel compound designed to combat influenza viruses. Influenza, a highly contagious respiratory illness, poses significant health risks globally. The development of effective antiviral agents is crucial to mitigate the impact of seasonal flu and potential pandemics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Influenza agent 3 involves several key steps. One common method includes the Sharpless asymmetric epoxidation and diastereoselective Barbier allylation of an aldehyde. These reactions incorporate chirality into the molecule. The cyclohexene carboxylic ester core is constructed through a ring-closing metathesis reaction .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring high yield and purity of the final product while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency .
化学反应分析
Types of Reactions: Anti-Influenza agent 3 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups results in ketones or aldehydes, while reduction of these groups yields alcohols .
科学研究应用
Anti-Influenza agent 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating influenza infections. Its efficacy and safety are evaluated through clinical trials.
Industry: Utilized in the development of antiviral drugs and formulations
作用机制
The mechanism of action of Anti-Influenza agent 3 involves inhibiting key viral enzymes and proteins. It targets the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By inhibiting neuraminidase, this compound prevents the spread of the virus within the host . Additionally, it may interfere with other viral replication processes, such as RNA polymerase activity .
相似化合物的比较
Anti-Influenza agent 3 is compared with other antiviral agents like oseltamivir, zanamivir, and peramivir:
Oseltamivir: Known for its oral bioavailability but associated with resistance issues.
Zanamivir: Administered via inhalation, less prone to resistance but has limited bioavailability.
Peramivir: Administered intravenously, effective in severe cases but requires hospital settings
This compound stands out due to its unique molecular structure, which enhances its binding affinity and specificity for viral targets. This results in improved efficacy and reduced likelihood of resistance development .
Conclusion
This compound represents a promising advancement in the fight against influenza. Its unique properties and broad range of applications make it a valuable compound for scientific research and therapeutic development. Continued research and development will further elucidate its potential and optimize its use in various fields.
属性
分子式 |
C16H22ClNOS |
|---|---|
分子量 |
311.9 g/mol |
IUPAC 名称 |
(NE)-N-[(5-chloro-4-methylthiophen-2-yl)-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C16H22ClNOS/c1-8-5-13(20-15(8)17)14(18-19)11-6-10-7-12(9(11)2)16(10,3)4/h5,9-12,19H,6-7H2,1-4H3/b18-14+/t9-,10+,11+,12+/m0/s1 |
InChI 键 |
CUEYIPMVEFAUPI-CFTOJUNOSA-N |
手性 SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)/C(=N\O)/C3=CC(=C(S3)Cl)C |
规范 SMILES |
CC1C(CC2CC1C2(C)C)C(=NO)C3=CC(=C(S3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


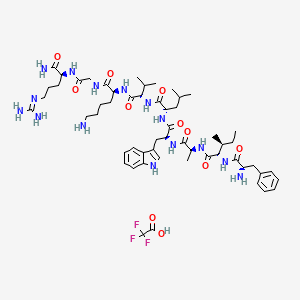
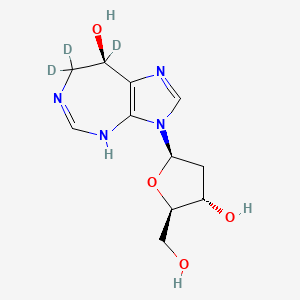
![(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B12411299.png)
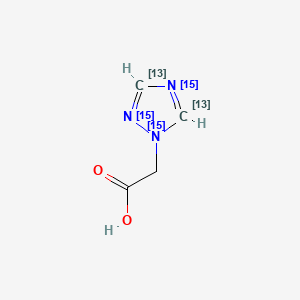
![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
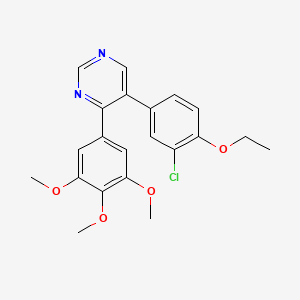
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)
![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
